3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemical configuration .
Chemical Reactions Analysis
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic properties, such as its ability to act as an analgesic or anti-inflammatory agent. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes, or it may bind to receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also possess the 8-azabicyclo[3.2.1]octane scaffold.
Properties
CAS No. |
57269-26-8 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C17H24N2O2/c1-3-21-15-6-4-13(5-7-15)11-17(20)19-9-8-14-10-16(19)18(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |
InChI Key |
HJTDDXNJTFACCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3CC2N(C3)C |
Origin of Product |
United States |
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